5-Bromo-4,6-dicyclopropylpyrimidine

Description

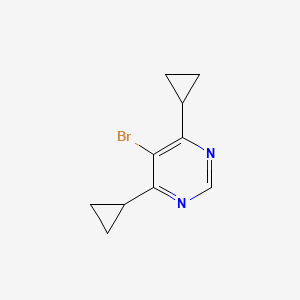

5-Bromo-4,6-dicyclopropylpyrimidine: is a heterocyclic organic compound with the molecular formula C10H11BrN2 . This compound is characterized by a pyrimidine ring substituted with bromine at the 5-position and cyclopropyl groups at the 4- and 6-positions. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

5-bromo-4,6-dicyclopropylpyrimidine |

InChI |

InChI=1S/C10H11BrN2/c11-8-9(6-1-2-6)12-5-13-10(8)7-3-4-7/h5-7H,1-4H2 |

InChI Key |

DBFZZVAZDMGTGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=NC=N2)C3CC3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dicyclopropylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dicyclopropylpyrimidine with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can simplify the synthesis process and reduce production costs by enabling easier separation and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dicyclopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the bromine atom.

Cross-Coupling Reactions: Products are biaryl derivatives with diverse substituents on the aromatic ring.

Scientific Research Applications

5-Bromo-4,6-dicyclopropylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dicyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl groups contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of cyclopropyl groups.

5-Bromo-4-cyclopropylpyrimidine: Lacks one cyclopropyl group compared to 5-Bromo-4,6-dicyclopropylpyrimidine.

Uniqueness

This compound is unique due to the presence of two cyclopropyl groups, which enhance its steric and electronic properties.

Biological Activity

5-Bromo-4,6-dicyclopropylpyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure substituted with bromine and two cyclopropyl groups. The molecular formula is , and it possesses a molecular weight of approximately 260.15 g/mol.

1. Orexin Receptor Antagonism

Research indicates that this compound exhibits orexin receptor antagonistic activity. This mechanism is significant for potential therapeutic applications in treating sleep disorders, depression, anxiety disorders, and other neuropsychiatric conditions. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making it a target for drug development aimed at managing these conditions .

2. Antidepressant Effects

In animal models, the compound has shown promise as an antidepressant. Studies demonstrated that administration of this compound resulted in reduced locomotor activity induced by orexin-A, indicating its potential to modulate mood-related behaviors .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects. The ability to antagonize orexin receptors could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease .

Case Study: Orexin-A-Induced Locomotion Test

In a controlled study involving rats, the administration of this compound significantly decreased locomotor activity in response to orexin-A stimulation. This finding supports the hypothesis that the compound effectively antagonizes orexin receptors, leading to sedative effects .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of orexin receptor signaling pathways. By blocking these receptors, the compound can potentially reduce hyperarousal states associated with various psychiatric disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.